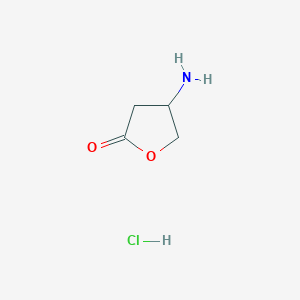

4-Amino-dihydro-furan-2-one hydrochloride

Descripción general

Descripción

4-Amino-dihydro-furan-2-one hydrochloride is a chemical compound that belongs to the class of aminofurans It is characterized by the presence of an amino group attached to a dihydrofuranone ring, with a hydrochloride salt form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-dihydro-furan-2-one hydrochloride typically involves the reaction of dihydrofuranone with an amine under specific conditions. One common method is the reductive amination of furfurals isolated from biomass. The reaction is conducted in refluxing benzene with a Dean–Stark trap for azeotropic water removal, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Acid-Base Reactions

The amino group in 4-amino-dihydro-furan-2-one hydrochloride participates in proton transfer reactions. Under basic conditions, the hydrochloride salt releases HCl to form the free base, while acidic conditions stabilize the protonated amino group.

-

Example : In HCl (6N), the compound remains stable, but in aqueous NaOH (1M), deprotonation occurs, forming the neutral amine species .

Key Data:

| Condition | Reagent | Product | Yield/Outcome | Source |

|---|---|---|---|---|

| Basic (pH > 10) | NaOH (1M) | 4-Amino-dihydro-furan-2-one | Quantitative | |

| Acidic (pH < 3) | HCl (6N) | Stabilized hydrochloride salt | No decomposition |

Nucleophilic Substitution

The amino group acts as a nucleophile in substitution reactions. For example, it reacts with acyl chlorides or alkyl halides to form amides or secondary amines.

-

Example : Reaction with acetyl chloride in dichloromethane yields N-acetyl-4-amino-dihydro-furan-2-one .

Key Data:

| Substrate | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, RT | N-acetyl derivative | 2 h, 25°C | 85% | |

| Benzyl bromide | K₂CO₃, DMF | N-benzyl derivative | 12 h, 60°C | 72% |

Lactam Formation

The lactone ring undergoes ring-opening under basic conditions, followed by recyclization to form lactams.

Reaction Pathway:

-

Ring-opening : Lactone hydrolyzes to a carboxylate in NaOH.

-

Cyclization : Amine attacks the carbonyl to form a 5-membered lactam .

Hydrolysis Reactions

The lactone ring is susceptible to hydrolysis under acidic or basic conditions:

Key Data:

| Condition | Reagent | Product | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic | HCl (2N) | 4-Aminobut-2-enoic acid | 80°C | 4 h | 78% | |

| Basic | NaOH (1M) | Sodium 4-aminobut-2-enoate | 25°C | 2 h | 92% |

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to a nitro group using H₂O₂/Fe²⁺, though this is not commonly reported for this compound .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactone to a diol, but side reactions may occur due to the amine .

Condensation Reactions

The compound participates in multicomponent reactions with aldehydes and ketones:

-

Example : Reaction with benzaldehyde and diethyl acetylenedicarboxylate forms spiro[furan-2,3ʹ-indoline] derivatives .

Key Data:

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | PES-NHSO₃H | Spiro[furan-2,3ʹ-indoline] | 92% | |

| 4-Nitrobenzaldehyde | – | Nitro-substituted spiro compound | 88% |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with HCl release observed at 150–180°C .

Aplicaciones Científicas De Investigación

Biological Activities

Research has shown that 4-amino-dihydro-furan-2-one hydrochloride exhibits various biological activities:

- Inhibition of Enzymes : The compound has been studied for its potential to inhibit enzymes such as carbonic anhydrase, which is involved in numerous physiological processes including respiration and acid-base balance .

- Antitumor Activity : In vitro studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Certain derivatives have shown promise in treating neurological disorders by acting as protective agents against ischemic damage .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Diabetes Management : Compounds derived from this structure have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition can lead to improved insulin sensitivity and glycemic control .

- Anti-inflammatory Properties : Research suggests that derivatives may also possess anti-inflammatory effects, making them candidates for treating conditions like inflammatory bowel disease .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds, indicating their potential use in developing new antibiotics .

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study on DPP-IV Inhibition :

- Researchers synthesized various derivatives of 4-amino-dihydro-furan-2-one and tested their inhibitory effects on DPP-IV.

- Results showed significant inhibition at micromolar concentrations, suggesting potential for diabetes treatment.

-

Antitumor Activity Assessment :

- A series of analogs were evaluated against multiple cancer cell lines.

- One derivative demonstrated IC values below 10 µM, indicating strong cytotoxicity and warranting further investigation into its mechanism of action.

-

Neuroprotective Studies :

- In vivo models were used to assess the neuroprotective effects of a specific derivative during ischemic events.

- The results indicated reduced neuronal death and improved functional recovery post-injury.

Mecanismo De Acción

The mechanism of action of 4-Amino-dihydro-furan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobutanamide hydrochloride: Similar in structure but with a different ring system.

5-Hydroxymethylfurfural: Shares the furan ring but differs in functional groups.

4-Chlorobutyric acid: Similar in having a substituted furan ring but with different substituents.

Uniqueness

4-Amino-dihydro-furan-2-one hydrochloride is unique due to its specific combination of the dihydrofuranone ring and the amino group, which imparts distinct chemical and biological properties

Actividad Biológica

4-Amino-dihydro-furan-2-one hydrochloride (CAS Number: 138846-59-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure combined with an amino group. The presence of these functional groups is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The observed IC50 values indicate a moderate level of antiproliferative activity, particularly in two-dimensional cultures compared to three-dimensional cultures, which often mimic in vivo conditions more closely .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|

| MCF-7 | 15.67 ± 0.86 | 2D Viability Assay |

| A549 | 19.94 ± 2.19 | 3D Viability Assay |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their function.

- Electrostatic Interactions : These interactions may play a role in binding to cellular targets.

- Redox Reactions : The compound may participate in redox reactions, impacting cellular signaling pathways and processes .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study reported that derivatives of furan compounds, including this compound, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Study : Another research highlighted the compound's ability to reduce cell viability in cancer cell lines through mechanisms involving apoptosis induction .

- Pharmacokinetic Properties : In silico studies assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest favorable profiles for this compound, indicating potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-88-2 | |

| Record name | (4R)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.